2-(3-Fluorosulfonyloxyphenyl)triazole
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Overview
Description
2-(3-Fluorosulfonyloxyphenyl)triazole is a derivative of triazole, a nitrogenous heterocyclic compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are found in both natural and synthetic molecules and have a broad spectrum of biological properties . The incorporation of fluorine into triazole and its derivatives has been reported to enhance their pharmacological activity, making them promising drug candidates .
Synthesis Analysis
The synthesis of triazoles has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
Triazoles exist in two possible structural forms, 1,2,3-triazoles and 1,2,4-triazoles . All the atoms in both the triazoles are in sp2 hybridized and are planar. Six pi (π) electrons are available in both forms, which are delocalized around the ring to generate their aromatic character .Chemical Reactions Analysis
Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . PTSA catalyzed 2,2,2-trichloroethyl imidates undergone a series of oxidate and cyclization reaction to generate 1,2,4-triazole derivatives .Physical and Chemical Properties Analysis
Triazoles are important in organocatalysis, agrochemicals, and materials science . These polymers are readily soluble in highly polar organic solvents . Furthermore, the incorporation of 1, 2, 3-triazole significantly improves the glass transition temperature, thermal stability, and storage modulus of the polymer .Scientific Research Applications
Regioselective Synthesis and Derivatives Development
2-(3-Fluorosulfonyloxyphenyl)triazole derivatives have been instrumental in the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles, facilitating the generation of various sulfonates, sulfonamides, and sulfonic acid derivatives. This method allows access to compounds that are otherwise challenging to synthesize, demonstrating the versatility of triazole derivatives in chemical synthesis (Thomas & Fokin, 2018).
Supramolecular and Coordination Chemistry
The unique structural features of 1,2,3-triazole derivatives, including those related to this compound, enable diverse supramolecular interactions. These interactions have led to applications in supramolecular and coordination chemistry, where the nitrogen-rich triazole serves as a versatile unit for complexation and coordination, contributing significantly to the development of ion recognition systems and bimetallic complexes (Schulze & Schubert, 2014).
Bioisostere in Medicinal Chemistry
The triazole ring, including structures derived from this compound, acts as a bioisostere in medicinal chemistry. It mimics various functional groups, facilitating the design of drug analogs with antimicrobial, antiviral, and antitumor activities. This adaptability underscores the triazole ring's importance in developing new active molecules (Bonandi et al., 2017).
Fluorescent Probes and Sensing
Triazole derivatives, including those related to this compound, have been applied in the development of fluorescent probes for sensing pH and metal cations. Their high sensitivity and selectivity in these applications are attributed to the structural and electronic characteristics of the triazole derivatives, demonstrating their potential in environmental monitoring and diagnostics (Tanaka et al., 2001).
Corrosion Inhibition
Triazole derivatives also play a significant role in corrosion inhibition for metals in acidic media. Their adsorption behavior on metal surfaces effectively reduces corrosion, indicating their importance in industrial applications for material protection (Li et al., 2007).
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a broad range of enzymes and receptors in organisms . For instance, some triazole derivatives have shown remarkable inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a potential anticancer target .
Mode of Action
Triazoles are known to interact with their targets through weak interactions . They can act as a linker to tether different pharmacophores and also serve as a pharmacophore . The 1,2,3-triazole moiety can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
Triazole derivatives are known to impact a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
Understanding the pharmacokinetics of triazoles is crucial to providing optimal care . While the pharmacokinetics of triazoles are extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .
Result of Action
Triazole derivatives have shown significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The stability of triazoles to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation is well-documented .
Future Directions
Triazoles are becoming potential drug candidates for the scientific community . The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-10-4-5-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQTRKPFOSLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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